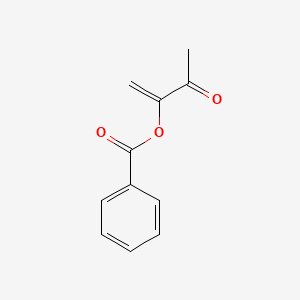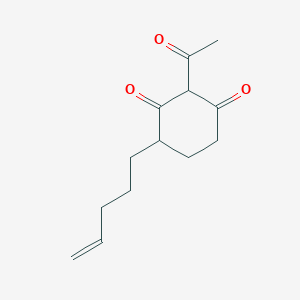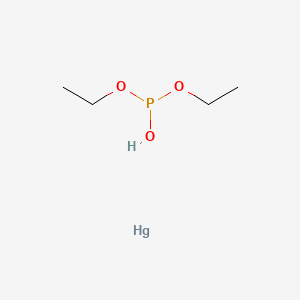
Diethyl hydrogen phosphite--mercury (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl hydrogen phosphite–mercury (1/1) is a chemical compound that combines diethyl hydrogen phosphite and mercury in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl hydrogen phosphite can be synthesized by reacting phosphorus trichloride with ethanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{P(O)H} + 2 \text{HCl} + \text{C}_2\text{H}_5\text{Cl} ] In the presence of a base, triethyl phosphite is formed: [ \text{PCl}_3 + 3 \text{EtOH} + 3 \text{R}_3\text{N} \rightarrow \text{P(OEt)}_3 + 3 \text{R}_3\text{NH} + 3 \text{Cl}^- ]
Industrial Production Methods
Industrial production of diethyl hydrogen phosphite involves similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl hydrogen phosphite undergoes various chemical reactions, including:
Hydrolysis: Converts diethyl hydrogen phosphite to phosphorous acid.
Alcoholysis: Transesterification with alcohols to form different phosphites.
P-Alkylation: Deprotonation with potassium tert-butoxide followed by alkylation.
Common Reagents and Conditions
Hydrolysis: Accelerated by hydrogen chloride.
Alcoholysis: Driven by removal of ethanol.
P-Alkylation: Utilizes potassium tert-butoxide and alkyl halides.
Major Products
Hydrolysis: Phosphorous acid.
Alcoholysis: Various phosphites.
P-Alkylation: Alkylated phosphites.
Applications De Recherche Scientifique
Diethyl hydrogen phosphite–mercury (1/1) has several scientific research applications:
Chemistry: Used as a reagent for generating other organophosphorus compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the stabilization of polymers and other industrial processes.
Mécanisme D'action
The mechanism of action of diethyl hydrogen phosphite–mercury (1/1) involves its ability to undergo various chemical reactions, such as hydrolysis and alcoholysis. These reactions are facilitated by the high reactivity of the P-H bond in diethyl hydrogen phosphite. The compound’s effects are mediated through its interactions with molecular targets, including hydroperoxides and other reactive species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the mercury component.
Triethyl phosphite: Contains three ethyl groups instead of two.
Phosphorous acid: The parent acid of diethyl hydrogen phosphite.
Propriétés
Numéro CAS |
74475-14-2 |
|---|---|
Formule moléculaire |
C4H11HgO3P |
Poids moléculaire |
338.69 g/mol |
Nom IUPAC |
diethyl hydrogen phosphite;mercury |
InChI |
InChI=1S/C4H11O3P.Hg/c1-3-6-8(5)7-4-2;/h5H,3-4H2,1-2H3; |
Clé InChI |
QBLIKRRPMSIEIA-UHFFFAOYSA-N |
SMILES canonique |
CCOP(O)OCC.[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[methyl(phenyl)amino]propan-2-ol](/img/structure/B14454075.png)
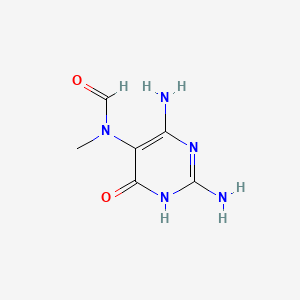

![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)
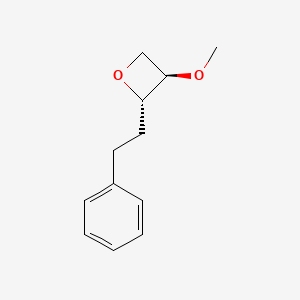
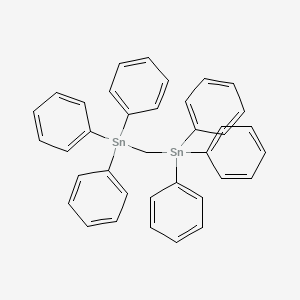

![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)

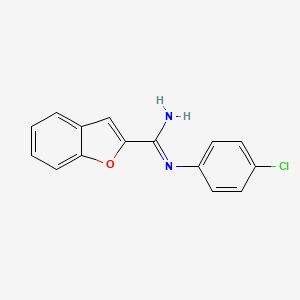
![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)
